Technical Guide: The Structure and Utility of Ac-{Gly(N-me)}-Sar-deca-sarcosine Peptides
Technical Guide: The Structure and Utility of Ac-{Gly(N-me)}-Sar-deca-sarcosine Peptides
Introduction
In the landscape of therapeutic peptide development, the strategic modification of the peptide backbone has emerged as a critical tool for overcoming inherent pharmacokinetic limitations. N-methylation, the substitution of an amide proton with a methyl group, is a prime example of such a modification, profoundly influencing a peptide's stability, permeability, and conformational behavior.[1][2] This guide provides an in-depth technical exploration of a specific class of N-methylated peptides: Ac-{Gly(N-me)}-Sar-deca-sarcosine.
This peptide, characterized by an N-terminal acetylated and N-methylated glycine residue followed by a sarcosine-rich sequence, represents a fascinating model for understanding the broader implications of N-methylation. Sarcosine (Sar), or N-methylglycine, is a naturally occurring amino acid derivative that plays various roles in biological systems.[3][4] Its incorporation into peptide chains, especially in repetitive sequences, imparts unique structural and functional properties. This document will dissect the core structural features, synthesis methodologies, analytical challenges, and potential applications of these peptides, offering a comprehensive resource for researchers and drug development professionals.
Physicochemical Properties of Sarcosine-Rich Peptides
The incorporation of multiple sarcosine residues and N-methylated glycine significantly alters the physicochemical characteristics of the peptide compared to its non-methylated counterparts.
Key Physicochemical Impacts:
-
Increased Solubility: The N-methylation of the peptide backbone eliminates the hydrogen bond donor capacity of the amide nitrogen.[5] This disruption of interchain hydrogen bonding reduces peptide aggregation, often leading to a dramatic increase in solubility.[5]
-
Enhanced Stability: The presence of the N-methyl group provides steric hindrance, which can protect the adjacent peptide bond from proteolytic degradation by enzymes.[1][6] This leads to a significant increase in the metabolic stability and in vivo half-life of the peptide.[7]
-
Conformational Flexibility and Cis/Trans Isomerism: The lack of an amide proton and the steric influence of the methyl group lower the energy barrier for cis/trans isomerization around the N-methylated peptide bond.[8][9] This results in a higher population of cis-amide bonds compared to non-methylated peptides and contributes to increased conformational flexibility.[8]
-
Improved Membrane Permeability: The masking of the polar N-H group and the overall increase in lipophilicity due to the methyl groups can enhance the peptide's ability to cross cellular membranes, potentially improving oral bioavailability.[1][6]
Comparative Physicochemical Data
| Property | Non-Methylated Peptide | Ac-{Gly(N-me)}-Sar-deca-sarcosine | Rationale for Change |
| Solubility | Low to Moderate | High | Disruption of inter-chain hydrogen bonding reduces aggregation.[5] |
| Proteolytic Stability | Low | High | Steric hindrance from N-methyl groups protects peptide bonds from enzymatic cleavage.[1][6] |
| Membrane Permeability | Low | Moderate to High | Increased lipophilicity and reduced hydrogen bonding potential.[6] |
| Conformational State | Predominantly trans-amide bonds | Mixture of cis and trans-amide bonds | Lowered energy barrier for isomerization around the N-methylated peptide bond.[8] |
Chemical Synthesis of Ac-{Gly(N-me)}-Sar-deca-sarcosine
The synthesis of N-methylated peptides like Ac-{Gly(N-me)}-Sar-deca-sarcosine presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which complicates the subsequent amino acid coupling steps.[6][10] Solid-Phase Peptide Synthesis (SPPS) is the preferred method, and two main strategies are employed.
Synthesis Strategies
-
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This approach involves using commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be expensive, and the variety of available N-methylated amino acids may be limited.[6]
-
On-Resin N-Methylation: This versatile and cost-effective method involves the site-specific methylation of the peptide backbone directly on the solid support.[6]
Detailed On-Resin Synthesis Protocol
This protocol outlines a common on-resin N-methylation procedure followed by the coupling of the subsequent amino acid.
Step 1: On-Resin N-methylation (Fukuyama-Mitsunobu Reaction Adaptation)
-
Resin Preparation: Start with the peptide sequence synthesized on a suitable solid support (e.g., Rink Amide resin) up to the glycine residue that will be N-methylated.
-
Sulfonamide Formation: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like diisopropylethylamine (DIPEA) in a suitable solvent such as N-methylpyrrolidone (NMP). This step protects the primary amine as a sulfonamide.
-
Methylation: Introduce the methyl group using a methylating agent like methyl p-nitrobenzenesulfonate (Me-ONs) or dimethyl sulfate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10]
-
Sulfonamide Deprotection: Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and a base like DBU in NMP to reveal the N-methylated amine.
Step 2: Coupling of the Subsequent Sarcosine Residue
-
Activation: Pre-activate the incoming Fmoc-Sar-OH with a potent coupling reagent. Due to the steric hindrance of the N-methylated amine, standard coupling reagents may be inefficient. More powerful reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended.
-
Coupling: Add the activated Fmoc-Sar-OH solution to the resin and allow the reaction to proceed. Microwave-assisted coupling can be beneficial in overcoming the steric hindrance and improving yields.[6]
-
Washing: Thoroughly wash the resin with NMP and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Continue the SPPS cycles of deprotection, activation, and coupling for the remaining sarcosine residues.
-
Acetylation: After the final sarcosine residue is coupled and the Fmoc group is removed, cap the N-terminus with an acetyl group using acetic anhydride and a base like DIPEA.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of Ac-{Gly(N-me)}-Sar-deca-sarcosine.
Structural Elucidation
The structural analysis of N-methylated peptides is complicated by their increased conformational flexibility and the presence of cis/trans isomers.[9] A combination of spectroscopic techniques is necessary for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the solution-state structure of these peptides.
-
¹H NMR: The presence of the N-methyl group introduces a characteristic singlet peak in the ¹H NMR spectrum. Due to cis/trans isomerization, this peak, as well as peaks for adjacent residues, may appear as a set of doubled signals.[9]
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY and TOCSY experiments are used to assign the proton resonances within each amino acid residue.
-
NOESY and ROESY experiments are crucial for determining the three-dimensional structure.[9] They provide information about through-space proximities between protons. For N-methylated peptides, characteristic Nuclear Overhauser Effects (NOEs) or Rotating-frame Overhauser Effects (ROEs) between the N-methyl protons and protons of the same and preceding residues are diagnostic of the cis or trans conformation of the peptide bond.[9] ROESY is often preferred for smaller peptides to avoid issues with zero-crossing of the NOE signal.[9]
-
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence. However, the fragmentation patterns of N-methylated peptides can be complex. The presence of a sarcosine residue can influence fragmentation and, in some cases, lead to sequence scrambling in b-ions, though N-methylation at the N-terminus can reduce this effect.[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the peptide in solution. While sarcosine-rich peptides are often highly flexible and may not adopt canonical secondary structures like alpha-helices or beta-sheets, CD can reveal the presence of any ordered conformations, such as polyproline II-type helices, which are common in proline and other N-substituted amino acid-rich sequences.
Structural Analysis Workflow
Caption: A multi-technique approach for the structural elucidation of N-methylated peptides.
Biological Significance and Potential Applications
While the specific biological activity of Ac-{Gly(N-me)}-Sar-deca-sarcosine is not extensively documented in publicly available literature, the properties imparted by the sarcosine-rich and N-methylated structure suggest several areas of potential application.
-
Drug Delivery: The enhanced stability and membrane permeability make sarcosine-rich peptides attractive as carriers for drug delivery. Oligosarcosine conjugation has been shown to improve the intracellular delivery of plasmid DNA by arginine-rich cell-penetrating peptides.[12] This is achieved by inhibiting aggregation and shielding the positive charge of the complexes.[12]
-
Therapeutic Peptides: N-methylation is a widely used strategy to improve the drug-like properties of therapeutic peptides.[1] A sarcosine-rich scaffold could be used to develop metabolically stable analogs of bioactive peptides.
-
Biomaterials: Peptoids, which are isomers of N-substituted peptides, are known to self-assemble into various nanostructures.[13] Sarcosine-rich peptides may also possess interesting self-assembly properties for applications in biomaterials and tissue engineering.
-
Pharmacological Research: Sarcosine itself has been investigated for its role as a glycine transporter 1 (GlyT1) inhibitor, with potential applications in treating mental health disorders like schizophrenia.[14][15] While a deca-sarcosine peptide would have different properties, it could serve as a tool compound to investigate the effects of multivalent or polymeric sarcosine structures on biological systems. Sarcosine has also been identified as a potential biomarker for prostate cancer.[16]
Conclusion
The Ac-{Gly(N-me)}-Sar-deca-sarcosine peptide serves as an exemplary model for understanding the profound structural and functional consequences of N-methylation. The strategic incorporation of N-methylated residues, particularly the repetitive use of sarcosine, offers a powerful approach to engineer peptides with enhanced solubility, stability, and membrane permeability. While the synthesis and structural analysis of these molecules present unique challenges, the methodologies outlined in this guide provide a robust framework for their successful preparation and characterization. The potential applications of such peptides in drug delivery, therapeutic development, and biomaterials underscore the importance of continued research into the design and utility of N-methylated peptide structures.
References
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Bock, J. E., & G. K. T. (2016). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1368, pp. 243–255). Springer New York. [Link]
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Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
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Bhatt, A., & V. V. S. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(11), 2493–2504. [Link]
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Yokomine, M., et al. (2024). A high-resolution structural characterization and physicochemical study of how a peptoid binds to an oncoprotein MDM2. ResearchGate. [Link]
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Kondoh, M., et al. (2023). Oligosarcosine Conjugation of Arginine-Rich Peptides Improves the Intracellular Delivery of Peptide/pDNA Complexes. ACS Biomaterials Science & Engineering, 9(1), 478–485. [Link]
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Norton, R. S. (2012). Structure and activity of N-methylated peptides. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 155–166). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Zhen, X. L., et al. (2017). Synthesis and structure analysis of a tripeptide containing N-methyl group amino acid. Journal of the Serbian Chemical Society, 82(6), 721–729. [Link]
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Al-Kuraishy, H. M., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. Evidence-Based Complementary and Alternative Medicine, 2022, 1–11. [Link]
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Harrison, A. G. (2014). Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions. Journal of Mass Spectrometry, 49(11), 1158–1163. [Link]
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Strzelecki, D., et al. (2015). Sarcosine as a Potential Prostate Cancer Biomarker—A Review. International Journal of Molecular Sciences, 16(12), 24427–24443. [Link]
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